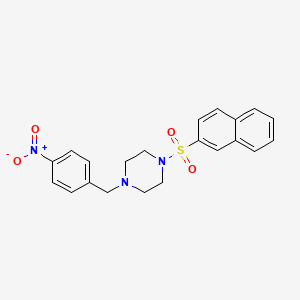![molecular formula C27H36N2O3 B10883001 (4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and dimethoxybenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of Benzyl and Dimethoxybenzyl Groups: The benzyl and dimethoxybenzyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and dimethoxybenzyl halides as reagents.
Final Coupling Reaction: The final step involves coupling the substituted piperidine with a suitable methanone derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl and dimethoxybenzyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the dimethoxybenzyl group.
Benzylpiperazine: Another related compound with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities and is used in similar research contexts.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and dimethoxybenzyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C27H36N2O3 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O3/c1-31-25-11-10-23(26(18-25)32-2)19-28-14-6-9-24(20-28)27(30)29-15-12-22(13-16-29)17-21-7-4-3-5-8-21/h3-5,7-8,10-11,18,22,24H,6,9,12-17,19-20H2,1-2H3 |
Clé InChI |
LCJQCOAFKBGZLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane](/img/structure/B10882924.png)
![N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10882936.png)
![7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882940.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide](/img/structure/B10882950.png)
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10882957.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10882967.png)

![4-formylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10882982.png)
![6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882992.png)
![1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10882993.png)
![6-(4-Methoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882997.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
![N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10883009.png)
